molecular formula C9H7NO2S B1457228 Methyl benzo[d]thiazole-7-carboxylate CAS No. 1038509-28-2

Methyl benzo[d]thiazole-7-carboxylate

Cat. No. B1457228
CAS RN: 1038509-28-2
M. Wt: 193.22 g/mol
InChI Key: SVEZOHPWBLWBNO-UHFFFAOYSA-N
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Description

“Methyl benzo[d]thiazole-7-carboxylate” is a chemical compound with the linear formula C9H7NO2S . It has a molecular weight of 194.23 .


Synthesis Analysis

The synthesis of benzothiazole compounds, including “Methyl benzo[d]thiazole-7-carboxylate”, has been achieved through various synthetic pathways. These include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “Methyl benzo[d]thiazole-7-carboxylate” is characterized by a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI key for this compound is RJDAEGYTGGRBPM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl benzo[d]thiazole-7-carboxylate” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have shown significant analgesic and anti-inflammatory activities . These compounds could potentially be used in the development of new drugs for pain management and inflammation treatment .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties . They could be used in the development of new antimicrobial agents, which are essential in the fight against resistant strains of bacteria and other microbes .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antiviral Activity

Thiazole derivatives have shown antiviral properties . They could potentially be used in the development of new antiviral drugs, which are essential in the fight against viral diseases .

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic activities . They could potentially be used in the development of new anticancer drugs .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective properties . They could potentially be used in the development of new drugs for the treatment of neurodegenerative diseases .

Diuretic Activity

Thiazole derivatives have demonstrated diuretic properties . They could potentially be used in the development of new diuretic drugs .

Safety and Hazards

The safety information for “Methyl benzo[d]thiazole-7-carboxylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including “Methyl benzo[d]thiazole-7-carboxylate”, are anticipated to be related to green chemistry . This includes exploring more environmentally friendly and sustainable methods for the synthesis of these compounds.

properties

IUPAC Name

methyl 1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZOHPWBLWBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731507
Record name Methyl 1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]thiazole-7-carboxylate

CAS RN

1038509-28-2
Record name Methyl 1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoamyl nitrite (22.0 mmol) is added to a solution of 2-amino-benzothiazole-7-carboxylic acid methyl ester (10.1 mmol) in THF (29 mL). The mixture is heated to reflux for 4 h, the solvents are removed in vacuo and the residue is purified by FC (gradient: heptane to EtOAc/heptane 4/6) to give the desired product.
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
10.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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